![molecular formula C16H23N3OS B2394231 N-phenyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2320172-83-4](/img/structure/B2394231.png)
N-phenyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-phenyl-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as TMT, is a chemical compound that has gained significant attention in the scientific community for its potential applications in research. TMT is a selective ligand for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is widely expressed in the central nervous system.
Scientific Research Applications
Radiolabeling and Antagonist Applications
Radiolabeling techniques involving related compounds, such as N-(7-chloro-1- methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide, have been explored for their applications as cholecystokinin-A (CCK-A) antagonists. These methods are crucial for studying the biodistribution and pharmacokinetics of potential therapeutic agents (Saemian, Shirvani, & Javaheri, 2012).
Anticancer Agents
The synthesis and biological evaluation of novel homopiperazine derivatives, including those similar to the query compound, have demonstrated potential as anticancer agents. Specifically, carboxamide moiety-containing derivatives exhibited significant anti-cancer activity against B-cell leukemic cell lines, suggesting the therapeutic potential of structurally related compounds in oncology (Teimoori et al., 2011).
Antioxidant and Antibacterial Agents
Research into the synthesis of indolyl-4H-chromene-3-carboxamides, which share a core structural similarity with the query compound, has uncovered their application as antioxidant and antibacterial agents. This demonstrates the potential utility of such compounds in developing new treatments for oxidative stress-related diseases and bacterial infections (Subbareddy & Sumathi, 2017).
Photolabeling Reagents
The study on 3-trifluoromethyl-3-phenyldiazirine highlighted its use as a carbene generating group for photolabeling reagents. This is relevant for the development of photochemical probes used in biological research, demonstrating the diverse scientific applications of related compounds in chemical biology and analytical chemistry (Brunner, Senn, & Richards, 1980).
properties
IUPAC Name |
N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c20-16(17-14-5-2-1-3-6-14)19-9-4-8-18(10-11-19)15-7-12-21-13-15/h1-3,5-6,15H,4,7-13H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPQSMHDIWPJLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C3CCSC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.